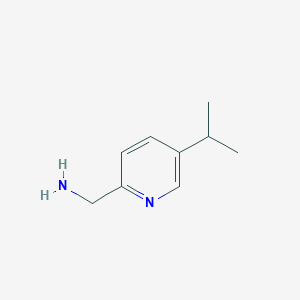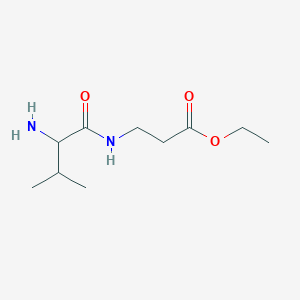
Ethyl 3-(2-amino-3-methylbutanamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is an organic compound with a complex structure that includes an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-3-methylbutanamido)propanoate typically involves the reaction of ethyl acrylate with 2-amino-3-methylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an inert atmosphere like nitrogen to prevent unwanted side reactions . The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-3-methylbutanamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Amidation: The amide group can participate in amidation reactions to form more complex amides.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Amidation: Requires the presence of coupling agents like EDCI or DCC in an organic solvent.
Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and 3-(2-amino-3-methylbutanamido)propanoic acid.
Amidation: Forms more complex amides depending on the reactants used.
Substitution: Yields substituted amines or amides based on the nucleophile employed
Scientific Research Applications
Ethyl 3-(2-amino-3-methylbutanamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-amino-3-methylbutanamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-amino-3-methylbutanamido)propanoate: Similar structure but with a different substitution pattern on the amino group.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Contains a phenyl group instead of an aliphatic chain.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex structure with additional aromatic rings.
Uniqueness
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
ethyl 3-[(2-amino-3-methylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-8(13)5-6-12-10(14)9(11)7(2)3/h7,9H,4-6,11H2,1-3H3,(H,12,14) |
InChI Key |
PMTDAQBIGYAIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
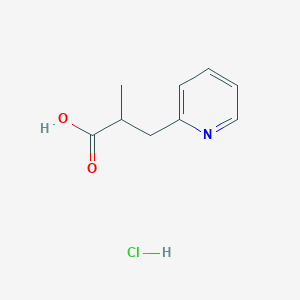
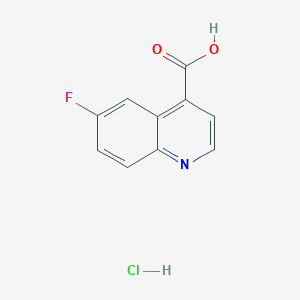
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
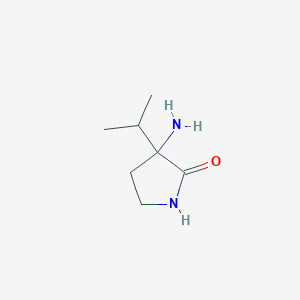
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
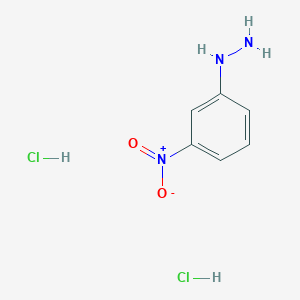

![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)

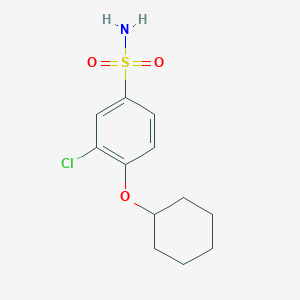
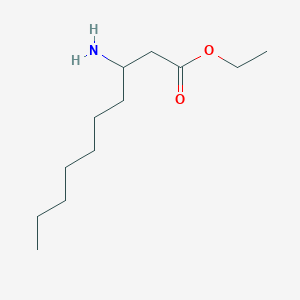
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
